1,3,4-Trihydroxy-2-methylbutan-2-ylhydrogensulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Trihydroxy-2-methylbutan-2-ylhydrogensulfate is an organic compound with a complex structure that includes multiple hydroxyl groups and a sulfate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Trihydroxy-2-methylbutan-2-ylhydrogensulfate typically involves multi-step organic reactions. One common method includes the hydroxylation of a precursor molecule followed by the introduction of the sulfate group. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4-Trihydroxy-2-methylbutan-2-ylhydrogensulfate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the sulfate group, resulting in a simpler alcohol.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols.
Wissenschaftliche Forschungsanwendungen
1,3,4-Trihydroxy-2-methylbutan-2-ylhydrogensulfate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s hydroxyl groups make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism by which 1,3,4-Trihydroxy-2-methylbutan-2-ylhydrogensulfate exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. The sulfate group may also play a role in modulating the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,4-Trihydroxy-3-methylbutan-2-one
- 1,3,4-Trihydroxy-2-methylbutane
Uniqueness
1,3,4-Trihydroxy-2-methylbutan-2-ylhydrogensulfate is unique due to the presence of both hydroxyl and sulfate groups, which confer distinct chemical properties
Eigenschaften
Molekularformel |
C5H12O7S |
---|---|
Molekulargewicht |
216.21 g/mol |
IUPAC-Name |
(1,3,4-trihydroxy-2-methylbutan-2-yl) hydrogen sulfate |
InChI |
InChI=1S/C5H12O7S/c1-5(3-7,4(8)2-6)12-13(9,10)11/h4,6-8H,2-3H2,1H3,(H,9,10,11) |
InChI-Schlüssel |
XWFNSWWNQVPGSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)(C(CO)O)OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.